molecular formula C11H8N4O B8342282 6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile

6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile

Cat. No. B8342282
M. Wt: 212.21 g/mol
InChI Key: AEZACFOVBIPPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methyl-4-(pyrimidin-5-yloxy)picolinonitrile

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

6-methyl-4-pyrimidin-5-yloxypyridine-2-carbonitrile

InChI

InChI=1S/C11H8N4O/c1-8-2-10(3-9(4-12)15-8)16-11-5-13-7-14-6-11/h2-3,5-7H,1H3

InChI Key

AEZACFOVBIPPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)OC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-chloro-6-methylpicolinonitrile (4.0 g, 26 mmol, 1.0 eq), 5-hydroxypyrimidine (5.56 g, 57.9 mmol, 2.20 eq), K2CO3 (7.24 mg, 52.4 mmol, 2.0 eq) and DMF (66 mL) were added to a reaction vessel and heated at 80° C. for 16 hours. The reaction was filtered and concentrated on silica gel (25 g). The silica gel was loaded on top of a fresh bed of silica gel and washed with 50% ethyl acetate/hexane. The solvents were removed in vacuo and the crude solid was purified by flash chromatography on silica gel to afford 4.31 g (77%) of the title compound as a pale-yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 9.17 (s, 1H), 8.85 (s, 2H), 7.74 (d, J=2.4 Hz, 1H), 7.32 (d, J=2.3 Hz, 1H), 2.48 (s, 3H); ES-MS [M+1]+: 213.2.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
7.24 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Yield
77%

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